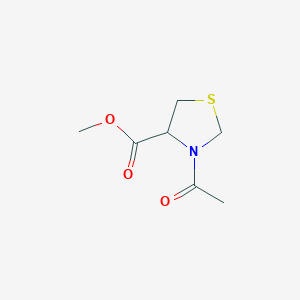
Methyl 3-acetyl-1,3-thiazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-acetyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-acetyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to improve yield, purity, and selectivity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are commonly used to achieve efficient and environmentally friendly production .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-acetyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including cyclization, oxidation, and substitution. For example, it can undergo base-induced cyclization to form bicyclic compounds with high enantiomeric purity .
Common Reagents and Conditions: Common reagents used in these reactions include oxalyl chloride, acetonitrile, and various bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity .
Major Products Formed: The major products formed from these reactions include bicyclic thiazolidine derivatives, which have significant biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Methyl 3-acetyl-1,3-thiazolidine-4-carboxylate has a wide range of scientific research applications. It is used in the synthesis of bioactive molecules with anticancer, antimicrobial, and anti-inflammatory properties. Additionally, it serves as a valuable intermediate in medicinal chemistry for the development of new drug candidates .
Wirkmechanismus
The mechanism of action of methyl 3-acetyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring enhance its pharmacological properties, allowing it to interact with various enzymes and receptors in biological systems. This interaction leads to the modulation of biochemical pathways, resulting in its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to methyl 3-acetyl-1,3-thiazolidine-4-carboxylate include other thiazolidine derivatives such as methyl (4R)-3-(2-diazo-3-oxobutanoyl)thiazolidine-4-carboxylate and methyl (4R)-3-(2-diazo-3-oxobutanoyl)-2,2-dimethylthiazolidine-4-carboxylate .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of acetyl and carboxylate groups, which contribute to its distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in both synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
76906-12-2 |
|---|---|
Molekularformel |
C7H11NO3S |
Molekulargewicht |
189.23 g/mol |
IUPAC-Name |
methyl 3-acetyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C7H11NO3S/c1-5(9)8-4-12-3-6(8)7(10)11-2/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZUWKFZCERVATHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CSCC1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide](/img/structure/B14448084.png)
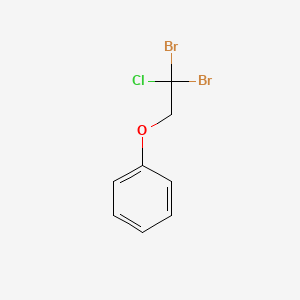
![(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B14448092.png)
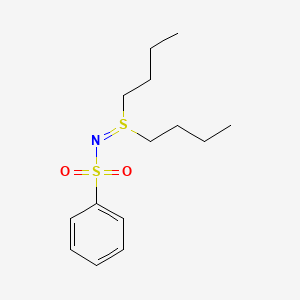



![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B14448133.png)
![[1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]-](/img/structure/B14448141.png)
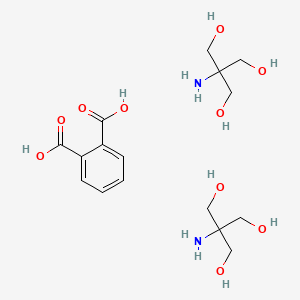
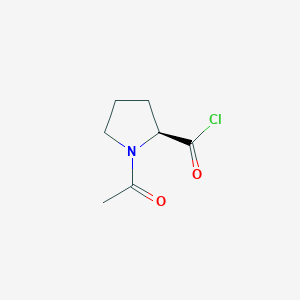
![Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane](/img/structure/B14448154.png)
![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
